molecular formula C8H6N2 B1217170 1,7-Naphthyridine CAS No. 253-69-0

1,7-Naphthyridine

Cat. No.: B1217170
CAS No.: 253-69-0
M. Wt: 130.15 g/mol
InChI Key: MXBVNILGVJVVMH-UHFFFAOYSA-N
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Description

1,7-Naphthyridine is a heterocyclic compound that consists of a naphthalene ring system in which two carbon atoms are replaced by nitrogen atoms at positions 1 and 7. This structure makes it an analog of naphthalene with nitrogen atoms incorporated into the ring system. The molecular formula of this compound is C₈H₆N₂, and it has a molecular weight of 130.15 g/mol

Biochemical Analysis

Biochemical Properties

1,7-Naphthyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and activation. It has been shown to interact with enzymes such as phosphatidylinositol-5-phosphate 4-kinase (PIP4K2A), which catalyzes the conversion of phosphatidylinositol-5-phosphate into phosphatidylinositol 4,5-bisphosphate . The binding of this compound to PIP4K2A involves hydrogen bonding and induced-fit changes, resulting in a good steric and electrostatic fit within the enzyme’s binding site . Additionally, this compound has been found to interact with other biomolecules, including proteins and nucleic acids, influencing their structure and function.

Cellular Effects

This compound exhibits various effects on different types of cells and cellular processes. It has been reported to induce apoptosis and necrosis in cancer cells, such as Kasumi-1 human myeloid leukemia cells, by causing cell cycle arrest at specific phases . This compound also affects cell signaling pathways, including the activation of AKT and the production of reactive oxygen species, leading to apoptosis in tumor cells . Furthermore, this compound influences gene expression and cellular metabolism, contributing to its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. For instance, its binding to PIP4K2A results in the inhibition of the enzyme’s activity, leading to alterations in phosphatidylinositol metabolism . This inhibition is mediated by hydrogen bonding and pi-pi interactions within the enzyme’s active site . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Its degradation products may also exhibit biological activity, necessitating careful monitoring of its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth by inducing apoptosis and necrosis in cancer cells . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by lipid kinases such as PIP4K2A . The compound’s interaction with these enzymes influences metabolic flux and metabolite levels, contributing to its biological activity. Additionally, this compound may undergo biotransformation by liver enzymes, resulting in the formation of metabolites with distinct biological properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules, affecting its overall bioavailability and efficacy . Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is predominantly localized in the cytoplasm and plasma membrane, where it interacts with enzymes and other biomolecules . Additionally, this compound may be targeted to specific compartments or organelles through post-translational modifications and targeting signals, further influencing its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Naphthyridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For example, the Skraup reaction, which is typically used for the synthesis of quinolines, can be adapted for the synthesis of naphthyridines. This involves heating an aminopyridine with glycerol in the presence of an oxidizing agent such as nitrobenzene and sulfuric acid .

Another method involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the resulting Schiff base intermediates

Industrial Production Methods

Industrial production of this compound typically involves large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Industrial processes often employ continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,7-Naphthyridine undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro or hydroxyl derivatives, while reduction can produce tetrahydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various substituted naphthyridines.

Scientific Research Applications

1,7-Naphthyridine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

1,7-Naphthyridine is part of a family of naphthyridine compounds, which include other isomers such as 1,5-Naphthyridine, 1,6-Naphthyridine, and 1,8-Naphthyridine. Each of these isomers has nitrogen atoms at different positions on the naphthalene ring, leading to variations in their chemical and biological properties .

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific arrangement of nitrogen atoms, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new materials, pharmaceuticals, and industrial chemicals.

Properties

IUPAC Name

1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2/c1-2-7-3-5-9-6-8(7)10-4-1/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBVNILGVJVVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179944
Record name 1,7-Naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253-69-0
Record name 1,7-Naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Naphthyridine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,7-Naphthyridine
Source EPA DSSTox
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Record name 1,7-naphthyridine
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Record name 1,7-NAPHTHYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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